Home > Products > Screening Compounds P6289 > 3-Hydroxy Niclosamide
3-Hydroxy Niclosamide -

3-Hydroxy Niclosamide

Catalog Number: EVT-13841013
CAS Number:
Molecular Formula: C13H8Cl2N2O5
Molecular Weight: 343.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Hydroxy Niclosamide is derived from the metabolism of Niclosamide, primarily through hydroxylation processes in the liver. This compound belongs to the class of small molecules and is recognized for its potential therapeutic applications in various diseases, including cancer and viral infections. It is also included in investigational studies for its enhanced bioactivity compared to its parent compound .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Hydroxy Niclosamide can be achieved through several methods, primarily focusing on the hydroxylation of Niclosamide. The most notable approach involves using cytochrome P450 enzymes, particularly CYP1A2, which facilitates the hydroxylation process. This enzymatic reaction can be optimized to yield higher concentrations of 3-Hydroxy Niclosamide by varying substrate concentrations and enzyme activity conditions .

In laboratory settings, chemical modifications can also be explored to enhance solubility and bioavailability. For instance, structural modifications involving alkylamino side chains have been shown to improve aqueous solubility significantly, thereby increasing the efficacy of derivatives like 3-Hydroxy Niclosamide in therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Hydroxy Niclosamide can be represented by its chemical formula C13H9Cl2N2O4C_{13}H_{9}Cl_{2}N_{2}O_{4}. The compound features a hydroxyl group (-OH) at the 3-position on the benzene ring, which is critical for its biological activity.

  • IUPAC Name: 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Molecular Weight: Approximately 327.12 g/mol
  • Melting Point: Ranges from 224 °C to 229 °C .

The structural representation can be visualized using SMILES notation: OC1=C(C=C(Cl)C=C1)C(=O)NC1=C(Cl)C=C(C=C1)[N+]([O-])=O.

Chemical Reactions Analysis

Reactions and Technical Details

3-Hydroxy Niclosamide undergoes various chemical reactions that are pivotal for its pharmacological activity. The primary reactions include:

  • Hydroxylation: As mentioned, this reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of 3-Hydroxy Niclosamide from Niclosamide.
  • Glucuronidation: This metabolic pathway involves conjugation with glucuronic acid, primarily facilitated by UDP-glucuronosyltransferases (UGTs), resulting in increased water solubility and excretion rates .

These reactions are crucial for determining the pharmacokinetic profile of 3-Hydroxy Niclosamide, influencing its bioavailability and therapeutic effectiveness.

Mechanism of Action

Process and Data

The mechanism of action for 3-Hydroxy Niclosamide involves several pathways that contribute to its therapeutic effects:

  1. Inhibition of Pathways: Similar to its parent compound, 3-Hydroxy Niclosamide exhibits inhibitory effects on various signaling pathways implicated in cancer proliferation, such as WNT/beta-catenin and mTORC1 pathways.
  2. Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells by targeting mitochondrial enzymes and disrupting energy metabolism .
  3. Antiviral Activity: Recent studies suggest that it may inhibit viral replication through mechanisms that are not yet fully elucidated but involve interference with viral entry or replication processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Hydroxy Niclosamide include:

  • Appearance: Crystalline solid with a yellowish-grey hue.
  • Solubility: Limited solubility in water (approximately 5–8 μg/mL at 20 °C), classified as a Class II drug under the Biopharmaceutical Classification System due to high permeability but low solubility .

Chemical properties include:

  • pKa: Reflects its weakly acidic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

3-Hydroxy Niclosamide has garnered interest for various scientific applications:

  • Antiviral Research: Investigated for potential use against viral infections such as SARS-CoV due to its ability to inhibit viral replication.
  • Cancer Therapeutics: Explored as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells through multiple signaling pathway disruptions.
  • Drug Formulation Studies: Ongoing research focuses on enhancing its bioavailability through novel formulation strategies such as lipid nanoparticles and solid dispersions .
Biosynthesis and Metabolic Pathways of 3-Hydroxy Niclosamide

Enzymatic Hydroxylation Mechanisms in Niclosamide Metabolism

3-Hydroxy niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide) is a primary oxidative metabolite of the anthelmintic drug niclosamide. Its formation occurs via regioselective hydroxylation at the C3 position of the salicylic acid ring, a process mediated by phase I metabolic enzymes. The hydroxylation transforms niclosamide from a bifunctional molecule (phenolic -OH and secondary amide) into a tri-functional compound with enhanced polarity. This structural modification significantly alters the molecule’s physicochemical properties, including its log P value (reduced from 3.91 to ~3.5) and aqueous solubility, thereby influencing its distribution and elimination kinetics [2] [8] [10].

The reaction proceeds through a cytochrome P450 (CYP)-dependent mechanism involving hydrogen atom abstraction from the C3 position, followed by oxygen rebound to form the hydroxyl group. This process generates a metabolite with distinct electronic properties, as evidenced by shifts in UV-Vis spectra and altered hydrogen-bonding capacity due to the additional phenolic group. The ortho-positioning of the new hydroxyl group relative to the existing phenolic -OH enables potential chelation effects, which may influence its biological activity and further metabolic fate [1] [2].

Table 1: Physicochemical Properties of Niclosamide vs. 3-Hydroxy Niclosamide

PropertyNiclosamide3-Hydroxy Niclosamide
Molecular FormulaC₁₃H₈Cl₂N₂O₄C₁₃H₈Cl₂N₂O₅
Molecular Weight (Da)327.12343.12
Log P3.91~3.5 (estimated)
Ionizable GroupsPhenolic -OH (pKa 6.89)Two phenolic -OH groups
Hydrogen Bond Acceptors67

Role of Cytochrome P450 Isoforms in 3-Hydroxy Niclosamide Formation

The formation of 3-hydroxy niclosamide is predominantly catalyzed by CYP1A2, as demonstrated through reaction phenotyping studies using human liver microsomes (HLM) and recombinant CYP isoforms. Lu et al. (2016) identified CYP1A2 as the principal enzyme responsible, with kinetic studies revealing a Km value of 12.8 μM and Vmax of 0.42 pmol/min/pmol CYP in recombinant systems. This isoform accounts for >80% of the hydroxylation activity in human hepatic microsomes [2].

Other CYP isoforms exhibit minimal involvement:

  • CYP2C19 shows ~15% of CYP1A2’s activity
  • CYP3A4 and CYP2D6 contribute negligibly (<5%)
  • CYP2E1, CYP2C9, and CYP2B6 show no detectable activity

Inhibition studies using furafylline (a selective CYP1A2 inhibitor) suppress hydroxy-niclosamide formation by 85-92% in NADPH-fortified human liver microsomes, confirming CYP1A2’s dominance. Activity correlation analyses across human liver samples show strong positive relationships (r² = 0.89) between CYP1A2 marker activities and niclosamide hydroxylation rates [2] [4].

Table 2: Kinetic Parameters for 3-Hydroxy Niclosamide Formation by CYP Isoforms

Enzyme SystemKm (μM)Vmax (pmol/min/pmol P450)CLint (μL/min/pmol)
Recombinant CYP1A212.80.4232.8
Recombinant CYP2C1927.30.093.3
Human Liver Microsomes15.21.86*122.4*

*Vmax and CLint values in HLM expressed per mg microsomal protein

Interspecies Variability in Metabolic Conversion Efficiency

Significant interspecies differences exist in niclosamide hydroxylation efficiency, impacting translational research:

  • Human Microsomes: Exhibit the shortest half-life (11.8 min at 1 μM substrate concentration)
  • Rat Microsomes: Moderate clearance (half-life 44.9 min)
  • Dog Microsomes: Faster than rats (half-life 16.0 min) but slower than humans
  • Monkey Microsomes: Closest to humans in glucuronidation kinetics, but hydroxylation rates remain 30% lower than in humans [2] [4]

Mouse models reveal tissue-specific disparities: Hepatic microsomes generate detectable hydroxy-niclosamide, whereas intestinal microsomes show no CYP-dependent hydroxylation due to negligible CYP1A2 expression in enterocytes. Genetic knockout models confirm this compartmentalization: Liver-Cpr-null (LCN) mice exhibit 90% reduction in hydroxy-niclosamide formation, while intestinal epithelium-Cpr-null (IECN) mice show unchanged hydroxylation compared to wild-type [4] [7].

Metabolic stability studies in various species’ microsomes indicate:

  • Humans: Highest intrinsic clearance (CLint = 122.4 μL/min/mg protein)
  • Mice: 40% lower CLint than humans
  • Rats: 70% lower CLint than humans

These differences underscore the limited utility of rodent models for predicting human niclosamide metabolism and highlight monkeys as the most pharmacokinetically relevant preclinical species [3] [4].

Pharmacokinetic Implications of Phase I vs. Phase II Metabolism

The pharmacokinetics of 3-hydroxy niclosamide are governed by competitive interplay between phase I hydroxylation and phase II glucuronidation:

  • Glucuronidation Dominance: Intestinal UGT1A1-mediated conversion to niclosamide-2-O-glucuronide occurs at rates 10-fold higher than hepatic CYP1A2 hydroxylation (Vmax 15.8 vs. 1.86 nmol/min/mg in microsomes). This shunt pathway significantly limits systemic exposure to 3-hydroxy niclosamide [4] [7].
  • Tissue-Specific Clearance: Intestinal first-pass metabolism accounts for >70% of oral niclosamide clearance, with UGT1A1 activity being 10-fold higher in human intestinal microsomes than in hepatic microsomes. Consequently, 3-hydroxy niclosamide formation primarily occurs post-absorption in the liver [4].
  • Metabolite Kinetics: In vivo studies in mice reveal undetectable plasma levels of 3-hydroxy niclosamide after oral niclosamide administration, despite measurable hepatic formation. This indicates rapid secondary metabolism (likely sulfation or further oxidation) and highlights the metabolite’s transient nature [7].

Pharmacokinetic modeling suggests that UGT inhibition would increase 3-hydroxy niclosamide bioavailability more effectively than CYP inhibition. When hepatic CYP1A2 is genetically ablated in mice, the AUC of hydroxy-niclosamide decreases only marginally (18%), whereas UGT1A1 inhibition increases hydroxy-niclosamide exposure by 40-60% due to reduced competing glucuronidation [4] [7].

Table 3: Tissue-Specific Metabolic Clearance of Niclosamide in Humans

Metabolic PathwayEnzymeLiver CLint (μL/min/mg)Intestine CLint (μL/min/mg)Primary Site
HydroxylationCYP1A2122.4Not detectedLiver
GlucuronidationUGT1A18.3*83.6*Intestine

*CLint values calculated from Vmax/Km data in microsomal incubations

These findings suggest that strategies to enhance 3-hydroxy niclosamide exposure for systemic applications should prioritize:

  • Intestinal UGT1A1 inhibition to reduce first-pass loss
  • Lipid-based formulations to bypass portal circulation
  • Prodrug approaches protecting the phenolic -OH groups from conjugation

The metabolic competition renders 3-hydroxy niclosamide a minor circulating metabolite despite its significant formation in hepatocytes, explaining its absence in conventional pharmacokinetic studies [1] [4] [7].

Properties

Product Name

3-Hydroxy Niclosamide

IUPAC Name

5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide

Molecular Formula

C13H8Cl2N2O5

Molecular Weight

343.12 g/mol

InChI

InChI=1S/C13H8Cl2N2O5/c14-6-3-8(12(19)11(18)4-6)13(20)16-10-2-1-7(17(21)22)5-9(10)15/h1-5,18-19H,(H,16,20)

InChI Key

CFBQBYWTAGJVFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)Cl)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.